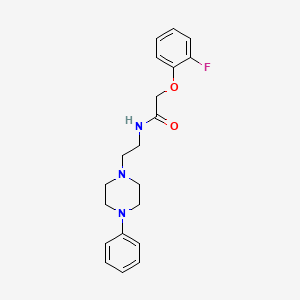

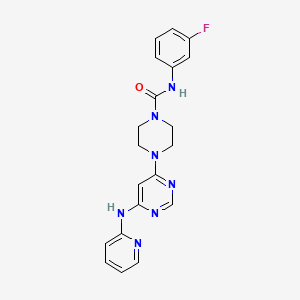

2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FPEA is a derivative of acetamide and is known to exhibit a wide range of biochemical and physiological effects that make it an attractive candidate for further investigation.

Applications De Recherche Scientifique

Chemoselective Acetylation and Kinetics

Research on chemoselective acetylation processes, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis and optimization of similar acetamide compounds. These processes are crucial for the natural synthesis of antimalarial drugs and highlight the importance of acyl donors, agitation speed, solvent choice, catalyst loading, temperature, and mole ratio in achieving desired outcomes. This chemoselective approach, utilizing Novozym 435 as a catalyst, shows the potential for synthesizing complex acetamide derivatives efficiently (Magadum & Yadav, 2018).

Radiosynthesis for Imaging Applications

The development of radioligands for imaging, such as [18F]PBR111 derived from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrates the potential of fluorinated acetamide derivatives in medical diagnostics, particularly in positron emission tomography (PET). This research exemplifies how structural modifications, including the introduction of a fluorine atom, can enhance the utility of acetamide compounds for in vivo imaging of biological targets like the translocator protein (Dollé et al., 2008) (Dollé et al., 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis and pharmacological evaluation of 2-(substituted phenoxy)acetamide derivatives have shown significant anticancer, anti-inflammatory, and analgesic activities. These studies utilize the Leuckart synthetic pathway to develop new chemical entities, revealing that certain compounds, especially those with halogens on the aromatic ring, exhibit potent biological activities. This line of research underscores the therapeutic potential of acetamide derivatives in treating various diseases and conditions (Rani et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of novel acetamide derivatives, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, illustrates the diverse chemical modifications possible with acetamide structures. These compounds, synthesized from primary compounds like 3-fluoro-4-cyanophenol, showcase the versatility of acetamide derivatives in chemical synthesis and potential applications in various fields of research and development (Man-li, 2008).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c21-18-8-4-5-9-19(18)26-16-20(25)22-10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSVXDTAZLTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)

![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)